4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid
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Overview
Description
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives, which this compound is a part of, exhibit significant biological activities . These activities include anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Cellular Effects
Benzofuran derivatives have been shown to interact with various cellular processes . For instance, they can inhibit the production of pro-inflammatory cytokines, which are involved in inflammation .
Molecular Mechanism
Benzofuran derivatives have been demonstrated to be potent inhibitors of topoisomerase I, sigma receptors, Pim-1, farnesyl transferase, histamine H3 receptors, and carbonic anhydrase . These interactions suggest that 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid may have similar molecular mechanisms.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable at refrigerator temperatures .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes and cofactors , suggesting that this compound may have similar interactions.
Preparation Methods
The synthesis of 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid typically involves the following steps:
Etherification and Dehydrative Cyclization: One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Cyclization of Aryl Acetylenes: Another method includes the cyclization of aryl acetylenes using transition-metal catalysis.
Industrial Production: Industrial production methods may involve scale-up synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cyclization reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans .
Scientific Research Applications
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antimicrobial agents due to its structural similarity to other biologically active benzofuran derivatives.
Materials Science: The compound’s unique properties make it suitable for developing new materials with specific electronic and optical characteristics.
Biological Studies: It is employed in studies investigating the biological activities of benzofuran derivatives, including their anticancer and antiviral properties.
Comparison with Similar Compounds
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid can be compared with other similar compounds, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: A compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-4-6(10(11)12)5-9-7(8)2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIWCVZFEMKJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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